![molecular formula C9H18N2 B13504995 1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
1,8-Diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework. This compound is part of a broader class of spirocyclic compounds, which are known for their rigidity and three-dimensionality, making them valuable in various fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Diazaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of 2-cyano-6-phenyloxazolopiperidine with suitable organometallic reagents to generate imine salts, which are then cyclized to form the spirocyclic structure . Another method utilizes the Prins cyclization reaction, allowing the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts, such as Grubbs catalysts in olefin metathesis reactions, is common in industrial settings to streamline the synthesis process .
Analyse Des Réactions Chimiques
1,8-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or other reactive sites within the spirocyclic framework. .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield spirocyclic oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
1,8-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,8-Diazaspiro[5.5]undecane exerts its effects varies depending on its application. In medicinal chemistry, for example, derivatives of this compound inhibit the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . The molecular targets and pathways involved are specific to the biological activity being studied.
Comparaison Avec Des Composés Similaires
1,8-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1,9-Diazaspiro[5.5]undecane: This compound is similar in structure but differs in the position of the nitrogen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain oxygen and sulfur atoms in the spirocyclic framework and exhibit different chemical properties and reactivity.
1,3-Oxathiane derivatives: These derivatives have unique stereochemistry and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific nitrogen positioning within the spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVALCKMXCKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13504917.png)
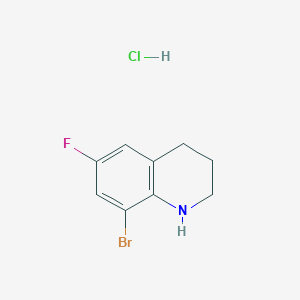
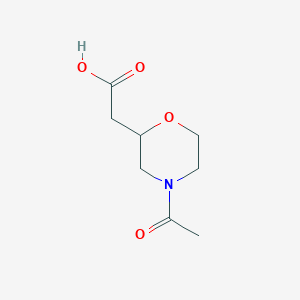
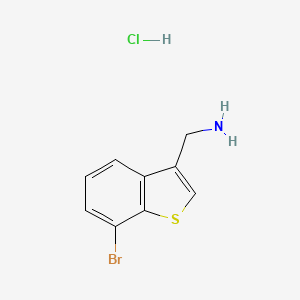
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
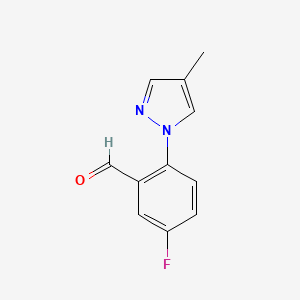
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504976.png)
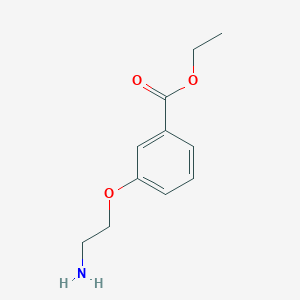
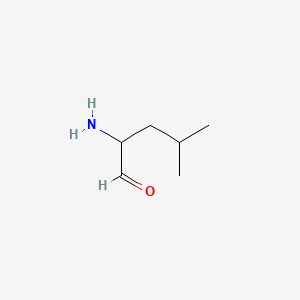
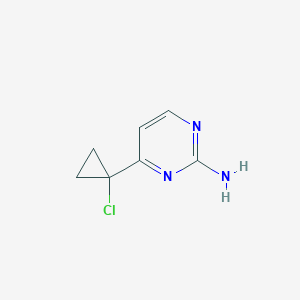
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
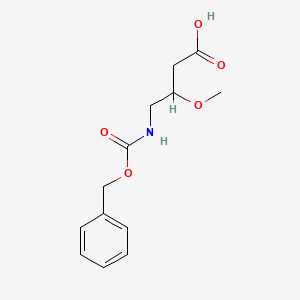
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
